molecular formula C9H11NO4 B8804509 (2E)-3-(5-Nitrocyclohex-1-en-1-yl)prop-2-enoic acid

(2E)-3-(5-Nitrocyclohex-1-en-1-yl)prop-2-enoic acid

Cat. No. B8804509
M. Wt: 197.19 g/mol
InChI Key: PEYXGOWSKLZBEO-UHFFFAOYSA-N
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Patent
US07989653B2

Procedure details

To a solution of 5-nitro-cyclohex-1-enecarbaldehyde (18 g, 0.116 mol) in pyridine (36 ml) was added malonic acid (41 g, 0.394 mol). The resulting suspension was heated to 60° C. for about 7 hours. After cooling to a temperature between 15° C. and 20° C., 6N HCl (72 ml) was slowly added into the reaction mixture to adjust the pH to between 1.5 and 2 while maintaining the temperature between 20° C. and 25° C. The mixture was then extracted with methylene chloride three times (1×180 ml, 2×90 ml). The combined extracts were washed with 1N HCl (48 ml), water (48 MI) and concentrated to a volume of 36 ml. The concentrate suspension was cooled to 0° C. and 5° C. for 1 hour. Light yellow solid was obtained after filtration and drying under vacuum. Yield: 10 g, 60%. Mp 158-160° C. 1HNMR (400 MHz, DMSO-d6): δ 2.10-2.33 (m, 4H), 2.73 (m, 2H), 4.96 (m, 1H), 5.83 (d, J=20 Hz, 1H), 6.28 (s, 1H), 7.27 (d, J=20 Hz, 1H), 12.3 (s, 1H).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Name
Quantity
72 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([CH:4]1[CH2:9][C:8]([CH:10]=O)=[CH:7][CH2:6][CH2:5]1)([O-:3])=[O:2].C(O)(=O)[CH2:13][C:14]([OH:16])=[O:15].Cl>N1C=CC=CC=1>[N+:1]([CH:4]1[CH2:9][C:8]([CH:10]=[CH:13][C:14]([OH:16])=[O:15])=[CH:7][CH2:6][CH2:5]1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
[N+](=O)([O-])C1CCC=C(C1)C=O
Name
Quantity
41 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
36 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
72 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added into the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature between 20° C. and 25° C
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with methylene chloride three times (1×180 ml, 2×90 ml)
WASH
Type
WASH
Details
The combined extracts were washed with 1N HCl (48 ml), water (48 MI)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a volume of 36 ml
TEMPERATURE
Type
TEMPERATURE
Details
The concentrate suspension was cooled to 0° C. and 5° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Light yellow solid was obtained
FILTRATION
Type
FILTRATION
Details
after filtration
CUSTOM
Type
CUSTOM
Details
drying under vacuum

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1CCC=C(C1)C=CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.